Chemical and physical properties of 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane
Chemical and physical properties of 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane. As a specialized organic molecule, its unique structural features—a brominated and trifluoromethylated phenyl ring coupled with a dioxolane moiety—make it a compound of significant interest in medicinal chemistry and materials science. This document will delve into the technical nuances of this compound, offering insights grounded in established chemical principles and data from closely related structural analogs.
Introduction
2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane belongs to a class of compounds that are valuable as intermediates in the synthesis of more complex molecules. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and biological activity. The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality of its precursor, 2-bromo-3-(trifluoromethyl)benzaldehyde, allowing for selective chemical transformations on other parts of the molecule.
Chemical and Physical Properties
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₈BrF₃O₂ | From structure |
| Molecular Weight | 297.07 g/mol | From molecular formula |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Based on analogous compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have low solubility in water. | General solubility of similar organic compounds |
| Lipophilicity (LogP) | Predicted to be high | The trifluoromethyl group significantly increases lipophilicity.[1] |
| Stability | Stable under neutral and basic conditions; labile to acidic conditions, which will hydrolyze the dioxolane ring to regenerate the aldehyde. | General reactivity of 1,3-dioxolanes |
Synthesis and Reactivity
The most direct and logical synthetic route to 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane is through the protection of its corresponding aldehyde, 2-Bromo-3-(trifluoromethyl)benzaldehyde.
Synthesis Workflow
Caption: Synthetic pathway for 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane.
Experimental Protocol: Synthesis of 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane
Materials:
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2-Bromo-3-(trifluoromethyl)benzaldehyde (CAS: 1114808-95-5)
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Ethylene glycol
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p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
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Toluene or Dichloromethane (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Bromo-3-(trifluoromethyl)benzaldehyde (1.0 equivalent).
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Add anhydrous toluene or dichloromethane as the solvent.
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Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
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Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane.
Reactivity and Stability
The reactivity of 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane is dominated by two key features: the bromo-substituted aromatic ring and the acid-labile 1,3-dioxolane ring.
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Aromatic Ring Reactivity: The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the compound a versatile building block for more complex molecular architectures.
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Dioxolane Ring Stability: The 1,3-dioxolane group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and reducing agents. However, it is readily cleaved under acidic conditions to regenerate the parent aldehyde. This differential reactivity is the cornerstone of its use as a protecting group.
Deprotection Workflow
Caption: Deprotection of the dioxolane to regenerate the aldehyde.
Spectral Data (Predicted)
While experimental spectra for the title compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, a singlet for the acetal proton (CH of the dioxolane ring), and a multiplet for the ethylene glycol protons (-OCH₂CH₂O-). The chemical shifts of the aromatic protons will be influenced by the bromo and trifluoromethyl substituents.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the acetal carbon, and the carbons of the ethylene glycol moiety. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
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¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).
Safety and Handling
Specific toxicology data for 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane is not available. However, based on the constituent functional groups and data from related compounds, the following precautions are recommended:
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Hazards: Compounds containing bromo- and trifluoromethyl-phenyl groups can be irritants to the skin, eyes, and respiratory tract.[2] The precursor, 2-Bromo-3-(trifluoromethyl)benzaldehyde, is classified as a warning with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
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Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Applications in Research and Development
The primary application of 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane is as a synthetic intermediate. Its structure is particularly relevant in the following areas:
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Medicinal Chemistry: The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The bromo-phenyl moiety allows for the construction of complex scaffolds for drug discovery. For instance, similar brominated and trifluoromethylated phenyl dioxolanes are used as intermediates in the synthesis of antitubercular agents.[1]
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Agrochemicals: The unique electronic and steric properties imparted by the substituents can be exploited in the development of new pesticides and herbicides.
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Materials Science: Halogenated and fluorinated aromatic compounds can serve as building blocks for functional materials with specific electronic or optical properties.
Conclusion
2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane is a valuable, albeit not widely cataloged, chemical intermediate. Its synthesis is straightforward from its corresponding aldehyde, and its reactivity is well-defined by the properties of the bromo-aromatic and dioxolane functional groups. This guide provides a solid foundation for researchers and developers to understand and utilize this compound in their synthetic endeavors, with the understanding that its properties are largely inferred from closely related and well-characterized analogs. As with any chemical, appropriate safety precautions should be taken during handling and use.
References
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Chemspace. 2-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane. [Link]
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ChemBK. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
- Google Patents. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes.
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PubChem. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [Link]
